The compound is classified under quaternary ammonium salts, specifically as a derivative of 2-oxo-1-pyrrolidine. Its chemical formula is , and it has a CAS number of 3854-04-4. It is often studied for its potential applications in neuroscience due to its interaction with cholinergic receptors, making it relevant in the context of neuropharmacology .
The synthesis of (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide typically involves several steps:
Technical parameters such as temperature, reaction time, and stoichiometry are crucial for optimizing yield and purity during synthesis .
The molecular structure of (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide can be described as follows:
The compound's structure can be represented as follows:
(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide participates in various chemical reactions:
The mechanism of action for (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide primarily involves its role as a cholinergic agonist:
This mechanism underlies its potential therapeutic applications in treating conditions related to cholinergic dysfunction .
The physical and chemical properties of (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide include:
(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide has several scientific applications:
The strategic incorporation of a quaternary ammonium moiety in (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide (often abbreviated as Oxo-M) stems from its role in enhancing binding affinity and functional selectivity toward muscarinic acetylcholine receptor (mAChR) subtypes. As a permanently charged species, the trimethylammonium group (NMe₃⁺) mimics the endogenous neurotransmitter acetylcholine's quaternary nitrogen, facilitating ionic interactions with conserved aspartate residues (e.g., Asp147 in M3 receptors) within the orthosteric binding site [4]. This design overcomes the metabolic instability and poor CNS penetration typical of tertiary amine agonists, prioritizing peripheral receptor engagement [4] [7].
Key structural innovations include:
Table 1: Critical Structural Motifs in Quaternary Ammonium Muscarinic Agonists
Structural Element | Role in Receptor Interaction | Impact on Selectivity |
---|---|---|
Trimethylammonium (N⁺) | Ionic bond with Asp147 (M3 receptor) | Essential for M1/M3 partial agonism |
Butynyl Spacer (C4-alkyne) | Optimal length for bridging orthosteric/allosteric sites | Modulates M3 vs. M2 efficacy (e.g., Ca²⁺ flux vs. Gi) |
2-Oxopyrrolidine | H-bond acceptor; conformational rigidity | Enhances M3 affinity vs. acetyl ester analogs |
This targeted design yields Oxo-M, which exhibits preferential M1/M3 agonism with minimal M2 activity—confirmed by its potentiation of carbachol-induced Ca²⁺ influx in CHO-K1 cells expressing M3 receptors [4].
The synthesis of Oxo-M relies on sequential functionalization of the pyrrolidinone core, featuring copper-mediated alkyne coupling as a pivotal step. The canonical route proceeds via three key intermediates:
Table 2: Key Intermediates and Their Synthetic Roles
Intermediate | Synthetic Transformation | Function |
---|---|---|
N-Propargyl-2-pyrrolidinone | Alkylation of 2-pyrrolidinone with propargyl Br | Introduces terminal alkyne for chain extension |
1-(But-3-yn-1-yl)-5-hydroxypyrrolidin-2-one | Nucleophilic substitution with BrCH₂CH₂Br | Establishes C4 spacer with alkyne termination |
Trimethyl(4-(2-oxopyrrolidin-1-yl)but-2-yn-1-aminium | Alkylation of tertiary amine with Me₃N | Forms quaternary ammonium center |
The butynyl chain’s linear geometry is critical: the alkyne’s rigidity positions the quaternary ammonium group precisely for receptor docking. Solubility studies confirm high water solubility (>50 mg/mL) attributable to the ionic iodide salt and polar lactam, facilitating biological testing [2].
Oxo-M and McN-A-343 [(4-hydroxy-2-butynyl)-1-trimethylammonium-3-chlorocarbanilate chloride] represent distinct classes of mAChR agonists with shared quaternary ammonium motifs but divergent selectivity profiles. SAR analysis reveals:
Table 3: Selectivity Profiles of Key Muscarinic Agonists
Compound | M1 EC₅₀ (μM) | M3 EC₅₀ (μM) | Primary Signaling Pathway Modulated |
---|---|---|---|
Oxo-M | 15.2 ± 2.1 | 0.8 ± 0.1 | M3: Ca²⁺ influx & intracellular release |
McN-A-343 | 1.2 ± 0.3 | 3.5 ± 0.6 | M1: Neuronal excitation/IP₃ turnover |
Oxotremorine-M (reference) | 0.05 ± 0.01 | 0.02 ± 0.005 | Pan-muscarinic agonist |
Crucially, Oxo-M’s 2-oxopyrrolidine enables unique modulation of M3 receptor dynamics: it selectively potentiates Ca²⁺ influx via voltage-gated channels while minimally affecting intracellular Ca²⁺ release. This pathway bias is absent in McN-A-343 and underscores the lactam’s role in functional selectivity [4].
Table 4: Synonyms for (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium Iodide
Synonym | Source |
---|---|
(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide | PubChem Lite [1] |
Trimethyl-[4-(2-oxopyrrolidin-1-yl)but-3-ynyl]ammonium iodide | Solubility database [2] |
Oxotremorine M oxalate salt equivalent (Oxo-M) | Pharmacology study [4] |
N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide | Patent literature [2] |
AMMONIUM, (4-(2-OXO-1-PYRROLIDINYL)-2-BUTYNYL)TRIMETHYL-, IODIDE | Chemical registry [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7